

# "1-Benzyl-4-fluorobenzene CAS number and molecular weight"

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## Compound of Interest

Compound Name: *1-Benzyl-4-fluorobenzene*

Cat. No.: *B1297707*

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## An In-depth Technical Guide to 1-Benzyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, purification, and characterization of **1-Benzyl-4-fluorobenzene**. It also explores the significance of the diarylmethane scaffold in medicinal chemistry, offering context for its application in drug discovery and development.

## Core Compound Data

The fundamental properties of **1-Benzyl-4-fluorobenzene** are summarized below. This compound is a key intermediate in organic synthesis, particularly for creating more complex molecules with potential biological activity.

Property	Value	Reference
CAS Number	587-79-1	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>13</sub> H <sub>11</sub> F	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	186.23 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colorless liquid	<a href="#">[3]</a>
Synonyms	4-Fluorodiphenylmethane	

## Synthesis Methodologies

**1-Benzyl-4-fluorobenzene** can be synthesized through several established methods in organic chemistry. The two most common and effective routes are the Suzuki-Miyaura cross-coupling reaction and the Friedel-Crafts alkylation.

### Suzuki-Miyaura Cross-Coupling Reaction

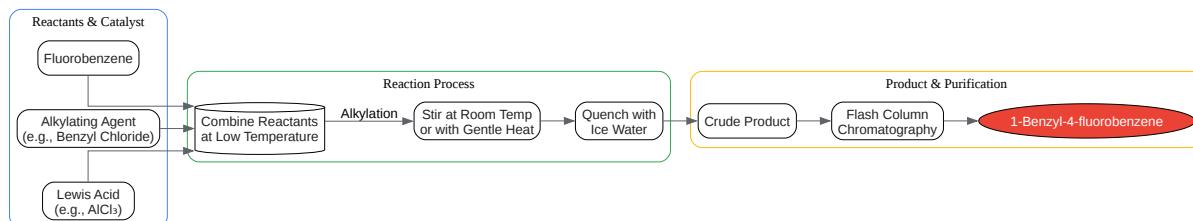
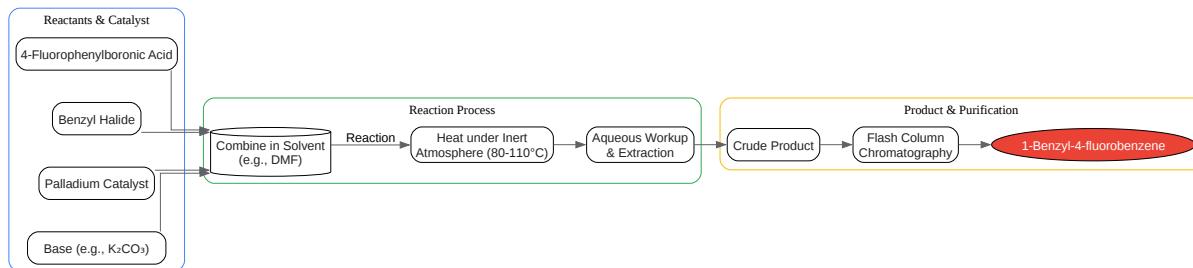
This modern and versatile method involves the palladium-catalyzed reaction between an organoboron compound and an organic halide. For the synthesis of **1-Benzyl-4-fluorobenzene**, this typically involves the coupling of a benzyl halide with 4-fluorophenylboronic acid.

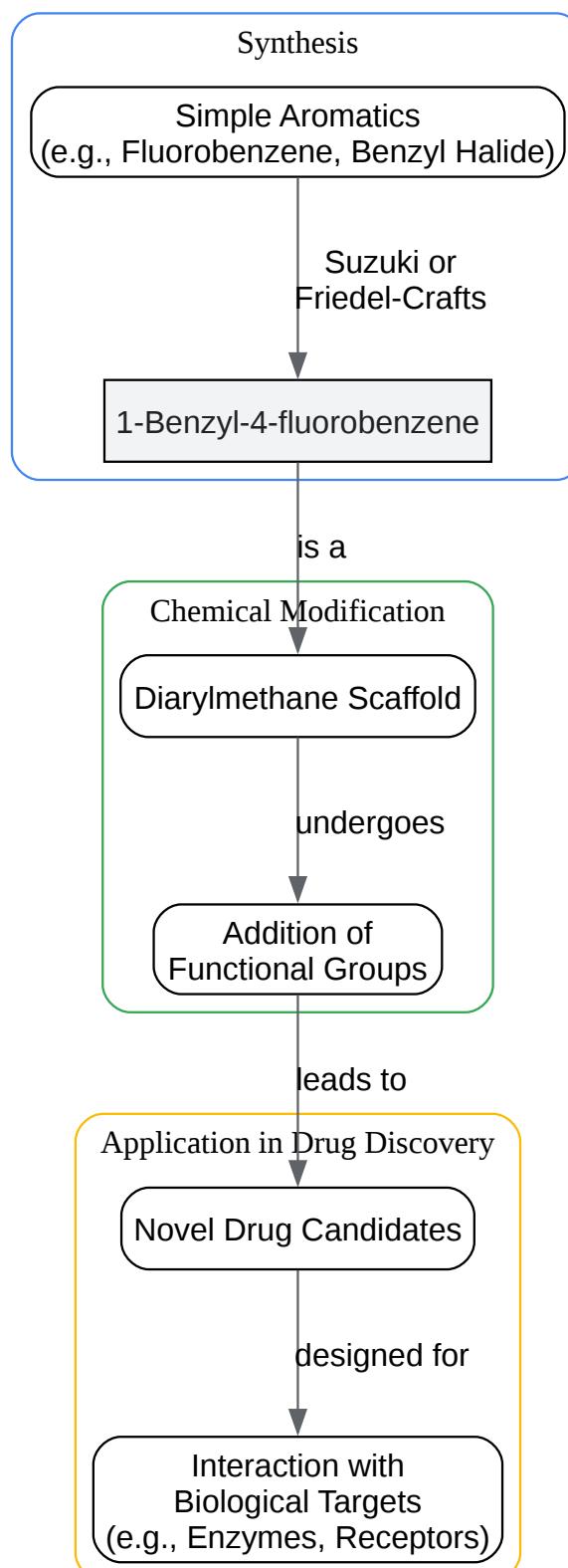
#### Experimental Protocol:

A representative protocol for the Suzuki-Miyaura cross-coupling is as follows:

- Reaction Setup: In a round-bottom flask, combine 4-fluorophenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(OAc)<sub>2</sub> (2-5 mol%), with a suitable ligand like JohnPhos (4-10 mol%), and a base such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) (2-3 equivalents).
- Solvent Addition: Add a degassed solvent, such as dimethylformamide (DMF) or a mixture of tetrahydrofuran and water (THF/H<sub>2</sub>O).
- Reactant Addition: Add benzyl bromide or benzyl chloride (1.0 equivalent) to the mixture.

- Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon). Reaction temperatures can range from 80°C to 110°C, potentially utilizing microwave irradiation to shorten reaction times.[\[4\]](#)
- Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography.





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